molecular formula C11H15NO B1656035 N-Methyl-2-phenylbutyramide CAS No. 4871-04-9

N-Methyl-2-phenylbutyramide

Cat. No.: B1656035
CAS No.: 4871-04-9
M. Wt: 177.24 g/mol
InChI Key: LCSRDUUGQDXQMD-UHFFFAOYSA-N
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Description

N-Methyl-2-phenylbutyramide (MPB) is a degradation product formed during the high-temperature reaction of phenobarbital derivatives with tetramethylammonium hydroxide (TMPAH) in gas chromatography (GC) injection ports. Initially misidentified as 2-ethyl-2-phenylmalondiamide due to overlapping retention times, MPB was later confirmed through GC-mass spectrometry (GC-MS) and synthetic studies . Its formation is linked to the decomposition of methylated phenobarbital derivatives, particularly under alkaline conditions, making it a critical compound in analytical chemistry for understanding barbiturate degradation pathways .

Properties

CAS No.

4871-04-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-methyl-2-phenylbutanamide

InChI

InChI=1S/C11H15NO/c1-3-10(11(13)12-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13)

InChI Key

LCSRDUUGQDXQMD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2-Ethyl-2-phenylmalondiamide

  • Structural Differences : Unlike MPB’s phenylbutyramide backbone, 2-ethyl-2-phenylmalondiamide contains a malondiamide core with ethyl and phenyl substituents. This structural distinction affects polarity and fragmentation patterns in mass spectrometry .
  • Analytical Confusion : Early studies misassigned MPB to this compound due to similar GC retention times, highlighting the necessity of MS for unambiguous identification .

2.1.2. N-Methylphenobarbital

  • Reactivity: N-Methylphenobarbital is a monomethylated phenobarbital derivative. It undergoes rapid ring cleavage under alkaline conditions, serving as a direct precursor to MPB during TMPAH-mediated degradation .
  • Stability : Less stable than MPB, it decomposes readily in alkaline environments, making it a transient intermediate in MPB formation pathways .

2.1.3. N,N'-Dimethylphenobarbital

  • Degradation Pathway: This dimethylated derivative decomposes in the GC injection port to yield MPB, though its role as a precursor is debated. Kurata et al. argued that MPB arises primarily from dimethyl derivatives rather than phenobarbital itself .
Formation Pathways and Stability
  • MPB vs. N-Methylphenobarbital: MPB is a terminal degradation product, whereas N-methylphenobarbital is an intermediate. MPB’s stability under analytical conditions contrasts with the latter’s susceptibility to further decomposition .
  • pH Sensitivity: MPB formation is highly dependent on alkaline conditions.
Analytical Behavior
  • Retention Time Overlap : MPB’s initial misidentification underscores challenges in distinguishing it from 2-ethyl-2-phenylmalondiamide using GC alone. MS fragmentation patterns (e.g., amide vs. malondiamide peaks) resolve this ambiguity .
  • Quantitative Reliability: Studies conflict on whether MPB reliably correlates with phenobarbital concentration. Osiewicz et al. reported a linear relationship, but Serfontein and De Villiers found inconsistencies, suggesting MPB’s utility varies with experimental conditions .

Comparative Data Table

Compound Key Structural Features Formation Pathway Stability Under Alkaline Conditions Analytical Challenges
N-Methyl-2-phenylbutyramide (MPB) Phenylbutyramide with N-methyl group Degradation of N-methyl-/N,N'-dimethylphenobarbital via TMPAH Stable once formed; pH-dependent synthesis Retention time overlap; requires MS confirmation
2-Ethyl-2-phenylmalondiamide Malondiamide with ethyl/phenyl groups Synthetic or non-phenobarbital pathways Not explicitly studied Misidentification via GC retention
N-Methylphenobarbital Monomethylated barbiturate Phenobarbital methylation Unstable; undergoes ring cleavage Transient intermediate; hard to isolate
N,N'-Dimethylphenobarbital Dimethylated barbiturate Further methylation of N-methylphenobarbital Decomposes to MPB under TMPAH Role as precursor debated

Key Research Findings

  • Mechanistic Uncertainty: MPB formation may originate from both mono- and dimethylated phenobarbital derivatives, though recent studies emphasize the dimethyl pathway .
  • Analytical Mitigation Strategies: Adjusting pH to 8–10 before alkylation reduces MPB yield, improving phenobarbital quantification accuracy .
  • Quantitative Discrepancies: While Osiewicz et al. proposed MPB as a linear proxy for phenobarbital, later studies by Serfontein and De Villiers questioned reproducibility, advocating for combined quantification of MPB and methylated derivatives .

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